molecular formula C22H21FO3 B12185813 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12185813
M. Wt: 352.4 g/mol
InChI Key: IRDGTJRUBRUDIQ-UHFFFAOYSA-N
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Description

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a propyl chain, and a dihydrocyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrocyclopenta[c]chromenone core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a strong base.

    Attachment of the fluorobenzyl group: This step involves the reaction of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • N-(tert-butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide

Uniqueness

What sets 7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21FO3

Molecular Weight

352.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H21FO3/c1-2-4-15-11-19-17-5-3-6-18(17)22(24)26-21(19)12-20(15)25-13-14-7-9-16(23)10-8-14/h7-12H,2-6,13H2,1H3

InChI Key

IRDGTJRUBRUDIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C4=C2CCC4

Origin of Product

United States

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